molecular formula C25H22N2O3 B2426818 [3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-(2-methylphenyl)methanone CAS No. 956796-38-6

[3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-(2-methylphenyl)methanone

Cat. No. B2426818
CAS RN: 956796-38-6
M. Wt: 398.462
InChI Key: HYLHQSJNADGFIJ-UHFFFAOYSA-N
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Description

“[3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-(2-methylphenyl)methanone” is a chemical compound with the molecular formula C25H19F3N2O3 . It has a molecular weight of 452.4 g/mol . The compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocycle, and methoxyphenyl groups .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrazole ring, which is a five-membered heterocycle, and methoxyphenyl groups . The InChI key for this compound is PFSVTNJONQBCHB-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 452.4 g/mol . It has a computed XLogP3-AA value of 5.9, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 7 hydrogen bond acceptors . Its topological polar surface area is 53.4 Ų .

Scientific Research Applications

Synthesis and Chemical Structure

  • The synthesis of various pyrazole derivatives, including those related to [3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-(2-methylphenyl)methanone, has been a focus of chemical research. For instance, Mabkhot et al. (2010) describe the synthesis of bis(pyrazolyl)methanones and related compounds, emphasizing the versatility and convenience of their synthesis methods (Mabkhot, Abd Elshafy Kheder, & Al-Majid, 2010).

Structural and Isomorphism Studies

  • Investigations into the structural aspects and isomorphism of pyrazole derivatives have been conducted. Swamy et al. (2013) explored isomorphous structures in pyrazole derivatives, contributing to the understanding of these compounds' chemical properties (Swamy, Müller, Srinivasan, Perumal, & Krishnakumar, 2013).

Anticancer and Antimicrobial Applications

  • Radhika et al. (2020) discussed the design, synthesis, and biological evaluation of pyrazoline incorporated isoxazole derivatives, including similar compounds to this compound, showing significant anticancer activity (Radhika, Vijay, Harinadha, & Madhavareddy, 2020).
  • Kumar et al. (2012) synthesized and evaluated the antimicrobial activity of pyrazolyl methanones, demonstrating their effectiveness in combating various microbial strains (Kumar, Meenakshi, Kumar, & Kumar, 2012).

Material Science and Corrosion Inhibition

  • Yadav et al. (2015) researched the corrosion inhibition effect of pyrazole derivatives, highlighting the potential application of these compounds in protecting materials against corrosion (Yadav, Sinha, Sarkar, & Tiwari, 2015).
  • Singh et al. (2020) explored the use of pyrazol derivatives in the corrosion inhibition of N80 steel, a critical aspect in the petroleum industry, demonstrating their effectiveness in this application (Singh, Ansari, Quraishi, & Kaya, 2020).

Future Directions

The future directions for research on “[3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-(2-methylphenyl)methanone” could include further exploration of its synthesis methods, chemical reactions, mechanism of action, and pharmacological properties. Given the diverse activities of pyrazole derivatives, this compound may have potential applications in various therapeutic areas .

properties

IUPAC Name

[3,4-bis(4-methoxyphenyl)pyrazol-1-yl]-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3/c1-17-6-4-5-7-22(17)25(28)27-16-23(18-8-12-20(29-2)13-9-18)24(26-27)19-10-14-21(30-3)15-11-19/h4-16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLHQSJNADGFIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2C=C(C(=N2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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